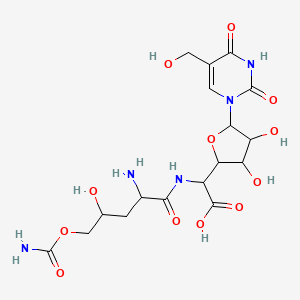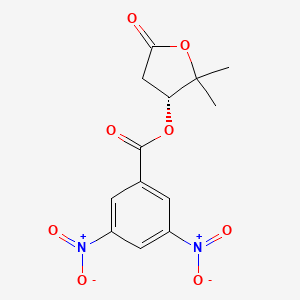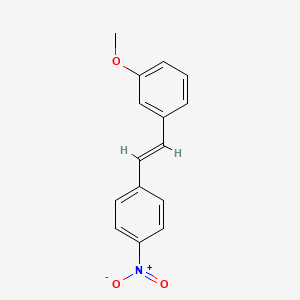
(E)-3-Methoxy-4'-nitrostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Methoxy-4’-nitrostilbene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, and this particular compound features a methoxy group at the 3-position and a nitro group at the 4’-position. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methoxy-4’-nitrostilbene typically involves a Wittig reaction. This reaction is a common method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphonium ylide from triphenylphosphine and an appropriate alkyl halide. This ylide then reacts with an aldehyde or ketone to form the desired stilbene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of (E)-3-Methoxy-4’-nitrostilbene may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Methoxy-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-3-Methoxy-4’-nitrostilbene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (E)-3-Methoxy-4’-nitrostilbene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-Methoxy-4’-aminostilbene: Similar structure but with an amino group instead of a nitro group.
(E)-3-Methoxy-4’-chlorostilbene: Similar structure but with a chlorine atom instead of a nitro group.
(E)-3-Methoxy-4’-hydroxystilbene: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
(E)-3-Methoxy-4’-nitrostilbene is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These functional groups influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
14064-58-5 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1-methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13NO3/c1-19-15-4-2-3-13(11-15)6-5-12-7-9-14(10-8-12)16(17)18/h2-11H,1H3/b6-5+ |
Clave InChI |
ZKWGCQHPGYOCSV-AATRIKPKSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


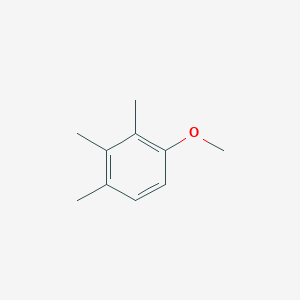
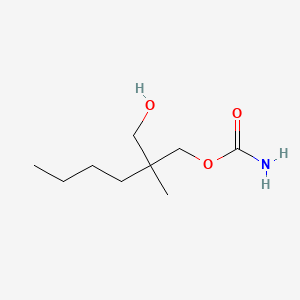

![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)





